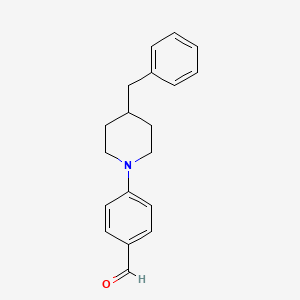

4-(4-Benzylpiperidin-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-15-18-6-8-19(9-7-18)20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFJLFIUHRXZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Benzylpiperidin 1 Yl Benzaldehyde

Direct Synthetic Approaches to 4-(4-Benzylpiperidin-1-yl)benzaldehyde

Direct synthetic methods offer an efficient means to construct the target molecule by forming the crucial bond between the 4-benzylpiperidine (B145979) and benzaldehyde (B42025) moieties in a single transformative step. These approaches are often favored for their atom economy and reduced step count.

Reductive Amination Strategies for Constructing the Piperidine-Benzaldehyde Linkage

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. chim.itresearchgate.net While this reaction is highly effective for N-alkylation, its application to form a C-N bond between an aromatic ring and a secondary amine, as in the case of this compound, requires a nuanced approach. A plausible strategy involves the use of a functionalized benzaldehyde derivative, such as 4-formylphenylboronic acid. In this scenario, the aldehyde group of 4-formylphenylboronic acid would first react with 4-benzylpiperidine to form an iminium ion. Subsequent reduction of this intermediate would yield the desired product. The choice of reducing agent is critical to the success of this reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.it

A hypothetical reaction scheme is presented below:

Reaction Scheme: Reductive Amination

| Reactant 1 | Reactant 2 | Key Intermediate | Reducing Agent (Example) | Product |

| 4-Formylphenylboronic acid | 4-Benzylpiperidine | Iminium Ion | Sodium triacetoxyborohydride | This compound |

Cross-Coupling Reactions in the Formation of the Benzaldehyde-Piperidine Moiety

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is ideally suited for the synthesis of this compound by coupling 4-benzylpiperidine with a halogenated benzaldehyde derivative, such as 4-bromobenzaldehyde (B125591) or 4-chlorobenzaldehyde. The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and reaction efficiency. acsgcipr.org

A representative Buchwald-Hartwig amination is outlined below:

| Aryl Halide (Example) | Amine | Catalyst (Example) | Ligand (Example) | Base (Example) | Product |

| 4-Bromobenzaldehyde | 4-Benzylpiperidine | Pd(OAc)₂ | BINAP | NaOtBu | This compound |

Nucleophilic Substitution Reactions Applied to Piperidine (B6355638) Functionalization

Nucleophilic aromatic substitution (SNA_r) provides a direct pathway for the synthesis of this compound, particularly when an electron-withdrawing group is present on the benzaldehyde ring to activate it towards nucleophilic attack. youtube.comlibretexts.org 4-Fluorobenzaldehyde (B137897) is an excellent substrate for this reaction due to the high electronegativity of the fluorine atom, which facilitates its displacement by a nucleophile. The reaction involves the attack of 4-benzylpiperidine on the carbon atom bearing the fluorine, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of a base, such as potassium carbonate (K₂CO₃), is typically required to facilitate the reaction, which is often carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

A study has demonstrated the successful synthesis of 4-piperidinyl-benzaldehyde through the reaction of piperidine with 4-fluorobenzaldehyde in the presence of anhydrous K₂CO₃ in DMF at 90 °C for 12 hours. nih.gov This methodology can be directly adapted for the synthesis of the target compound.

Reaction Conditions for Nucleophilic Aromatic Substitution

| Aryl Halide | Nucleophile | Base | Solvent | Temperature |

|---|

Precursor Synthesis and Advanced Functionalization Techniques

In cases where direct synthetic routes are not optimal, a multi-step approach involving the synthesis and functionalization of precursors can be employed. This strategy allows for greater control over the introduction of specific functionalities and can be advantageous for the synthesis of analogues.

Preparation and Derivatization of 4-Benzylpiperidine Intermediates

The 4-benzylpiperidine core is a key structural motif that can be synthesized through various methods. A common and effective route involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to form 4-benzylpyridine. chemicalbook.comwikipedia.org The subsequent catalytic hydrogenation of the pyridine (B92270) ring yields 4-benzylpiperidine. chemicalbook.comwikipedia.org A variety of catalysts can be employed for the hydrogenation step, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), with the choice of catalyst and reaction conditions influencing the efficiency and selectivity of the reduction. researchgate.netasianpubs.orgtcichemicals.com

Synthesis of 4-Benzylpiperidine

| Step | Starting Material 1 | Starting Material 2 | Intermediate | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Cyanopyridine | Toluene | 4-Benzylpyridine | Friedel-Crafts type reaction |

Further derivatization of 4-benzylpiperidine can be undertaken to facilitate its coupling with benzaldehyde derivatives. For instance, protection of the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be advantageous in certain synthetic strategies, like the Suzuki coupling. organic-chemistry.org

Functionalization of Benzaldehyde Derivatives for Selective Piperidine Coupling

The benzaldehyde moiety must be appropriately functionalized to enable its reaction with 4-benzylpiperidine. For cross-coupling reactions, halogenated benzaldehydes are common precursors. For example, 4-bromobenzaldehyde can be prepared from the corresponding bromotoluene through oxidation. Similarly, 4-formylphenylboronic acid, a key substrate for Suzuki coupling and potentially for reductive amination strategies, can be synthesized from 4-bromobenzaldehyde. wikipedia.org This involves the protection of the aldehyde group, formation of a Grignard or organolithium reagent, followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. wikipedia.org

The preparation of propargyloxy benzaldehydes can be achieved by reacting a hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate. nih.gov This functionalized benzaldehyde can then be used in further synthetic transformations.

Examples of Functionalized Benzaldehyde Precursors

| Precursor | Key Functional Group | Intended Reaction Type |

|---|---|---|

| 4-Bromobenzaldehyde | Bromo | Buchwald-Hartwig Amination, Suzuki Coupling |

| 4-Fluorobenzaldehyde | Fluoro | Nucleophilic Aromatic Substitution |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction time and the formation of byproducts. The primary synthetic routes, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, each present a unique set of parameters that can be fine-tuned. nih.govrug.nl Research efforts focus on systematically adjusting variables such as catalyst systems, bases, solvents, temperature, and reaction duration to identify the most effective protocol.

Optimization of Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway typically involves the reaction of 4-benzylpiperidine with an activated aryl halide, most commonly 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring for nucleophilic attack, making the reaction feasible. nih.gov Key parameters for optimization in this context include the choice of base, solvent, and temperature.

Base: A base is required to deprotonate the secondary amine of 4-benzylpiperidine, increasing its nucleophilicity. Common choices include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govbeilstein-journals.org The strength and solubility of the base can significantly impact the reaction rate.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are standard for SNAr reactions as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction. nih.govnih.gov

Temperature: The reaction is often performed at elevated temperatures, typically ranging from 80 °C to 120 °C, to overcome the activation energy barrier. nih.gov Optimization involves finding the lowest possible temperature that affords a reasonable reaction rate to prevent thermal degradation of reactants or products.

The following interactive table summarizes typical findings from an optimization study for the SNAr synthesis of this compound from 4-benzylpiperidine and 4-fluorobenzaldehyde.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 75 |

| 2 | K₂CO₃ (2.0) | DMF | 90 | 12 | 88 |

| 3 | K₂CO₃ (2.0) | DMSO | 90 | 12 | 85 |

| 4 | Cs₂CO₃ (1.5) | DMF | 90 | 8 | 92 |

| 5 | Na₂CO₃ (2.0) | DMF | 110 | 12 | 68 |

| 6 | K₂CO₃ (2.0) | Toluene | 90 | 24 | <10 |

This table presents illustrative data based on established principles of SNAr reactions.

The data indicates that using 2.0 equivalents of potassium carbonate in DMF at 90 °C provides a high yield (Entry 2). nih.gov However, switching to a more reactive base like cesium carbonate allows the reaction to proceed efficiently at a shorter time, resulting in an even higher yield (Entry 4). beilstein-journals.org The use of a non-polar solvent like toluene is shown to be ineffective (Entry 6).

Optimization of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling method that forms a carbon-nitrogen bond between an aryl halide (e.g., 4-bromobenzaldehyde) and an amine (4-benzylpiperidine) using a palladium catalyst. rug.nl The optimization of this reaction is more complex due to the interplay between the palladium precursor, the phosphine ligand, the base, and the solvent.

Catalyst and Ligand: The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount. rug.nl Sterically hindered and electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have been shown to be highly effective for coupling secondary amines. researchgate.netnih.gov The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Base: A strong, non-nucleophilic base is essential. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS). nih.gov The base's strength and solubility are critical factors.

Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically employed to ensure the stability of the catalytic species. researchgate.net

An optimization study for the Buchwald-Hartwig coupling of 4-benzylpiperidine and 4-bromobenzaldehyde could yield results similar to those presented in the interactive table below.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | BINAP (5) | NaOtBu (1.5) | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | DPEphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 65 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 89 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | KHMDS (1.5) | Toluene | 100 | 95 |

| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | THF | 80 | 82 |

This table presents illustrative data based on established principles of Buchwald-Hartwig amination reactions. researchgate.netnih.gov

From this illustrative data, the combination of a palladium source like Pd₂(dba)₃ with a modern, sterically demanding ligand such as RuPhos and a strong base like KHMDS in toluene provides the highest yield (Entry 4). nih.gov The older generation ligand BINAP gives a significantly lower yield (Entry 1), highlighting the advances in ligand design for this transformation. researchgate.net

Chemical Reactivity and Transformative Chemistry of 4 4 Benzylpiperidin 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functional Group of 4-(4-Benzylpiperidin-1-yl)benzaldehyde

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to many of its transformations, including condensation reactions, reductions, oxidations, and the formation of various carbonyl derivatives.

The condensation of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental reaction in organic chemistry. chemrevlett.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. chemrevlett.comedu.krd

These reactions are typically catalyzed by acid and proceed via a hemiaminal intermediate. mdpi.com The formation of Schiff bases is a versatile method for synthesizing compounds with a wide range of applications. niscpr.res.innih.gov For instance, Schiff bases derived from N-benzylpiperidine-4-carbaldehyde, a structural isomer of the title compound, have been synthesized by reacting the aldehyde with various aromatic amines. researchgate.net Similarly, this compound can react with different primary amines to yield a diverse library of Schiff bases.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant | Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base / Imine | Acid or base catalysis, often with reflux in a suitable solvent like ethanol (B145695). | chemrevlett.comedu.krd |

| N-benzylpiperidine-4-carbaldehyde (Analogue) | Aromatic Amines | Schiff Base | Reaction with suitable aromatic amines. | researchgate.net |

| 4-(Imidazol-1-yl)benzaldehyde (Analogue) | 2-Toluidine | Schiff Base | Condensation reaction. | niscpr.res.in |

The aldehyde functional group of this compound can be readily transformed through reduction or oxidation.

Reduction: The aldehyde can be reduced to a primary alcohol, yielding [4-(4-benzylpiperidin-1-yl)phenyl]methanol. This is a common transformation typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The modification of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine (B122466) has been used to reduce an ester to form the related N-benzyl-4-formylpiperidine, highlighting the chemical accessibility of these structures. researchgate.net

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, forming 4-(4-benzylpiperidin-1-yl)benzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose. youtube.com Milder oxidizing agents can also be employed under specific conditions. For example, the oxidation of the related compound benzyl (B1604629) alcohol to benzaldehyde (B42025) can be achieved photocatalytically using molecular oxygen, indicating the aldehyde's position within a broader oxidation landscape. rsc.org

Table 2: Representative Reduction and Oxidation Reactions

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Reduction | Primary Alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | youtube.com |

| Oxidation | Carboxylic Acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | youtube.com |

Beyond Schiff bases, the aldehyde group readily reacts with other nucleophiles to form a variety of carbonyl derivatives.

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride, yields an oxime. ijprajournal.comwikipedia.org This reaction is typically performed in the presence of a base like pyridine (B92270) or potassium hydroxide (B78521) and results in the formation of a C=N-OH functional group. misuratau.edu.ly Oximes are significant in medicinal chemistry and can exist as E/Z isomers. ijprajournal.comwikipedia.org

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones, which contain a C=N-NH-R moiety. smolecule.comnih.gov These derivatives have been studied for their biological activities and ability to chelate metal ions. smolecule.commdpi.com A highly relevant synthesis involves the reaction of the closely related 4-(piperidin-1-yl)benzaldehyde (B83096) with various thiosemicarbazides to form thiosemicarbazones, a specific class of hydrazones. nih.gov This reaction is catalyzed by a few drops of glacial acetic acid in ethanol under reflux. nih.gov

Table 3: Formation of Carbonyl Derivatives

| Derivative | Reagent | Key Functional Group | General Conditions | Reference |

|---|---|---|---|---|

| Oxime | Hydroxylamine Hydrochloride | C=N-OH | Reaction in the presence of a base (e.g., pyridine). | ijprajournal.commisuratau.edu.ly |

| Hydrazone | Hydrazine or its derivatives | C=N-NRR' | Nucleophilic addition-elimination reaction. | smolecule.com |

| Thiosemicarbazone | Thiosemicarbazide | C=N-NH-C(=S)NH₂ | Reflux in ethanol with an acid catalyst. | nih.gov |

Reactions Involving the Piperidine (B6355638) Nitrogen Atom in this compound

The nitrogen atom in the piperidine ring is a tertiary amine, which functions as a nucleophile and a base. This allows for further functionalization of the molecule.

N-Alkylation: As a tertiary amine, the piperidine nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. researchgate.net The reaction conditions, such as the solvent and the presence of a base, can be optimized to promote monoalkylation. researchgate.net For example, reacting piperidine with an alkyl bromide or iodide in anhydrous acetonitrile (B52724) can yield the corresponding N-alkylpiperidinium salt. researchgate.net

N-Acylation: The piperidine nitrogen can also react with acylating agents like acyl chlorides or acid anhydrides. While the nitrogen in this compound is already part of a tertiary amine, related secondary piperidine amines are readily acylated. For instance, N-(1-benzylpiperidin-4-yl)arylacetamides are synthesized and have been evaluated as potent ligands for sigma receptors, demonstrating the utility of N-acylation in modifying piperidine scaffolds. researchgate.net This highlights a common derivatization strategy for related piperidine structures.

The piperidine ring is a saturated six-membered heterocycle and is generally chemically stable under a wide range of reaction conditions. Ring-opening or ring-expansion transformations are not common for this moiety and typically require harsh conditions or specifically designed substrates that facilitate such rearrangements. The synthesis of piperidine rings, for example through intramolecular cyclization (Dieckmann reaction), underscores their thermodynamic stability once formed. beilstein-journals.org Therefore, for this compound, reactions involving the cleavage of the piperidine ring are not considered a typical pathway for its chemical transformation.

Electrophilic and Nucleophilic Reactions at the Aromatic Rings of this compound

The chemical reactivity of the two distinct aromatic rings in this compound—the benzaldehyde ring and the benzyl ring—is governed by the electronic properties of their respective substituents. A comprehensive analysis of these substituent effects allows for a predictive understanding of the molecule's behavior in electrophilic and nucleophilic aromatic substitution reactions.

The benzaldehyde ring is polysubstituted, bearing a powerful electron-donating group (the piperidin-1-yl moiety) and a moderately electron-withdrawing group (the aldehyde function). The tertiary amine of the piperidine ring acts as a strong activating group through resonance, donating its lone pair of electrons into the π-system of the aromatic ring. This significantly increases the electron density at the ortho and para positions relative to the piperidino substituent. Conversely, the aldehyde group deactivates the ring towards electrophilic attack by inductively withdrawing electron density and directs incoming electrophiles to the meta position.

In contrast, the benzyl ring is monosubstituted with an alkyl group (the piperidin-4-ylmethyl moiety). Alkyl groups are weakly activating and are ortho-, para-directors. However, the electronic influence of the benzyl group is significantly less pronounced compared to the powerful activation conferred by the piperidino group on the other ring.

Electrophilic Aromatic Substitution

Given the electronic landscape of the molecule, electrophilic aromatic substitution is overwhelmingly directed towards the highly activated benzaldehyde ring. The piperidino group's strong activating and ortho-, para-directing influence dominates the reactivity, making the positions ortho to it (and meta to the aldehyde) the primary sites for electrophilic attack. The benzyl ring is expected to remain largely unreactive under mild electrophilic conditions.

Halogenation: The introduction of halogens such as bromine or chlorine is predicted to occur selectively on the benzaldehyde ring. Due to the potent activation by the piperidino group, these reactions are expected to proceed rapidly, potentially even without a Lewis acid catalyst. The substitution will be directed to the positions ortho to the piperidino group, yielding 3-halo-4-(4-benzylpiperidin-1-yl)benzaldehyde as the major product. Due to steric hindrance from the piperidine ring, substitution at both ortho positions to yield a 3,5-dihalo product might occur under more forcing conditions.

Nitration: The nitration of this compound is sensitive to the reaction conditions, particularly the acidity of the medium. In the presence of strong acids like a nitric acid/sulfuric acid mixture, the basic nitrogen atom of the piperidine ring can be protonated. This protonation would transform the activating, ortho-, para-directing amino group into a deactivating, meta-directing ammonium group. Consequently, nitration under strongly acidic conditions would likely lead to substitution at the position meta to both the aldehyde and the newly formed ammonium group, resulting in 3-nitro-4-(4-benzylpiperidin-1-yl)benzaldehyde. However, under milder, less acidic nitrating conditions, the piperidino group would remain unprotonated and direct the substitution to the ortho position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible for this substrate. The nitrogen atom of the piperidine ring is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for these reactions. This interaction forms a complex that deactivates the aromatic ring, inhibiting the desired electrophilic substitution.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which is a formylation reaction using a phosphorus oxychloride and a formamide (B127407) (like DMF), is well-suited for electron-rich aromatic compounds. wikipedia.orgijpcbs.com This reaction proceeds under conditions that are compatible with the amino substituent and would be expected to occur at the highly activated ortho position to the piperidino group, yielding 4-(4-benzylpiperidin-1-yl)-3-formylbenzaldehyde.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ (or no catalyst) | 3-Bromo-4-(4-benzylpiperidin-1-yl)benzaldehyde | The piperidino group is a strong ortho-, para-director and activator, making the benzaldehyde ring highly reactive at the positions ortho to the nitrogen. |

| Nitration (Strongly Acidic) | HNO₃, H₂SO₄ | 3-Nitro-4-(4-benzylpiperidin-1-yl)benzaldehyde | Protonation of the piperidino nitrogen under strong acid conditions creates a deactivating, meta-directing ammonium group. The aldehyde is also meta-directing. |

| Nitration (Mild Conditions) | e.g., Acyl nitrate | 3-Nitro-4-(4-benzylpiperidin-1-yl)benzaldehyde | Under milder conditions, the unprotonated piperidino group directs substitution to the ortho position. |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | No reaction | The Lewis basic piperidino nitrogen complexes with the Lewis acid catalyst, deactivating the ring. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 4-(4-Benzylpiperidin-1-yl)-3-formylbenzaldehyde | This formylation is effective for electron-rich aromatic rings and is directed by the activating piperidino group to the ortho position. wikipedia.orgijpcbs.com |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) on an unsubstituted aromatic ring is generally not facile. This type of reaction typically requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and one or more strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The parent molecule, this compound, does not possess a suitable leaving group on either of its aromatic rings. Therefore, it is unreactive towards nucleophilic aromatic substitution.

However, if a derivative of this molecule were synthesized, for instance, by introducing a halogen atom onto the benzaldehyde ring (e.g., 3-bromo-4-(4-benzylpiperidin-1-yl)benzaldehyde), the potential for SNAᵣ could be evaluated. In such a hypothetical scenario, the aldehyde group, being electron-withdrawing, would activate the ring towards nucleophilic attack. However, the powerful electron-donating piperidino group would strongly deactivate the ring for this type of reaction. The net effect would likely render the molecule still quite unreactive towards SNAᵣ, even with a leaving group present.

For nucleophilic substitution to occur, a more likely scenario would involve a derivative with a leaving group and multiple, strong electron-withdrawing groups, which is not the case for the title compound or its simple halogenated derivatives.

| Aromatic Ring | Substrate | Reactivity towards SNAᵣ | Rationale |

|---|---|---|---|

| Benzaldehyde Ring | This compound | Unreactive | No suitable leaving group is present on the aromatic ring. |

| Benzaldehyde Ring | Hypothetical 3-Halo-4-(4-benzylpiperidin-1-yl)benzaldehyde | Likely Unreactive | The strong electron-donating piperidino group deactivates the ring for nucleophilic attack, counteracting the activating effect of the aldehyde group. |

| Benzyl Ring | This compound | Unreactive | No leaving group and no activating electron-withdrawing groups are present. |

Synthesis and Exploration of Derivatives and Analogs of 4 4 Benzylpiperidin 1 Yl Benzaldehyde

Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent feature in many pharmaceuticals, and its modification is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Introduction of Varied Substituents on the Piperidine Ring

The synthesis of derivatives with substituents on the piperidine ring allows for the exploration of the steric and electronic requirements of target receptors. While direct substitution on the 4-(4-Benzylpiperidin-1-yl)benzaldehyde molecule is not extensively documented in publicly available research, the synthesis of related substituted piperidines provides a roadmap for such modifications.

One common strategy involves the use of substituted piperidine precursors. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, where various acyl and alkyl groups are introduced on the piperidine nitrogen. nih.gov These modifications can significantly impact the biological activity of the resulting compounds.

Table 1: Examples of N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) and their Biological Activity nih.gov

| Compound ID | N-Substituent | Target | IC50 (µM) |

|---|---|---|---|

| 6 | Diphenylacetyl | 5α-reductase type 1 (rat) | 3.44 |

| 5α-reductase type 2 (rat) | 0.37 | ||

| 7 | Dicyclohexylacetyl | 5α-reductase type 2 (human) | 0.06 |

| 5α-reductase type 2 (rat) | 0.08 | ||

| 9 | Diphenylcarbamoyl | 5α-reductase type 1 (rat) | 0.54 |

This table is interactive and can be sorted by column.

Furthermore, the synthesis of highly substituted piperidine analogs through various chemical reactions, such as the Ugi four-component reaction, allows for the introduction of diversity at multiple positions on the piperidine ring. ub.edu These methods can be adapted to synthesize analogs of this compound with substituents at positions other than the nitrogen atom.

Bioisosteric Replacements of the Piperidine Core for Scaffold Diversity

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. The piperidine ring can be replaced by various bioisosteres to enhance metabolic stability, alter basicity, or explore new interactions with biological targets.

Examples of piperidine bioisosteres include other saturated heterocycles like morpholine and thiomorpholine, as well as more rigid systems like tropanes and spirocycles. These replacements can lead to significant changes in the pharmacological profile of the parent molecule. For instance, replacing a piperidine with a tropane ring has been shown to improve metabolic stability in certain drug candidates.

More novel bioisosteres for the piperidine ring include spirocyclic systems such as 2-azaspiro[3.3]heptane. These rigid scaffolds can mimic the three-dimensional structure of piperidine while offering improved physicochemical properties.

Modifications of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is another critical area for modification, offering opportunities to modulate electronic properties and introduce new interaction points.

Systematic Investigation of Substituent Effects on the Benzaldehyde Phenyl Ring

The electronic nature and position of substituents on the benzaldehyde phenyl ring can have a profound impact on the reactivity and biological activity of the molecule. A systematic investigation of these effects is crucial for understanding the SAR.

In a study of piperidine-derived thiosemicarbazones, which are synthesized from a 4-(piperidin-1-yl)benzaldehyde (B83096) precursor, the influence of various substituents on the phenyl ring of a separate moiety was explored. nih.gov Although not directly on the benzaldehyde ring of the core molecule, the findings provide insights into how different functional groups can affect biological activity. For example, the study found that para-substitution with a bromo group was more favorable than meta-substitution in their system. nih.gov Furthermore, a comparison of chloro and nitro substituents highlighted the stronger electron-withdrawing nature of the nitro group. nih.gov

Table 2: Effect of Phenyl Ring Substituents on the Biological Activity of Piperidine-Derived Thiosemicarbazones nih.gov

| Compound ID | Substituent | Position | IC50 (µM) |

|---|---|---|---|

| 5c | Bromo | meta | 30.16 ± 0.74 |

| 5d | Bromo | para | 26.11 ± 0.38 |

| 5m | Chloro | para | 18.36 ± 0.52 |

| 5n | Chloro (on benzyl) | para | 20.63 ± 0.48 |

This table is interactive and can be sorted by column.

These findings underscore the importance of systematic exploration of substituent effects to optimize the biological profile of this compound analogs.

Heterocyclic Replacements for the Benzaldehyde Phenyl Ring

Replacing the benzaldehyde phenyl ring with a heterocyclic ring is a common strategy to alter the physicochemical properties of a molecule, such as solubility and metabolic stability, and to introduce new hydrogen bonding interactions. A wide variety of aromatic heterocycles can serve as bioisosteres for a phenyl ring. cambridgemedchemconsulting.com

Linker Modifications and Homologation Strategies Connecting the Piperidine and Benzaldehyde Units

In a study of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the length of the alkylamino linker between the 1-benzylpiperidine moiety and a pyridine (B92270) ring was found to be crucial for affinity to the σ1 receptor. nih.gov Increasing the linker length from n=0 to n=3 resulted in a progressive increase in affinity. nih.gov

Table 3: Effect of Linker Length on σ1 Receptor Affinity nih.gov

| Compound ID | Linker Length (n) | Ki (nM) |

|---|---|---|

| 1 | 0 | 29.2 |

| 2 | 2 | 7.57 ± 0.59 |

| 3 | 3 | 2.97 ± 0.22 |

| 4 | 4 | 3.97 ± 0.66 |

This table is interactive and can be sorted by column.

These findings suggest that modifying the linker connecting the piperidine and benzaldehyde units in this compound could be a fruitful strategy for optimizing its biological activity. Homologation or the introduction of different functional groups within the linker could lead to analogs with improved conformational properties and enhanced target engagement.

Design and Synthesis of Multi-Component Systems Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds, which is particularly advantageous in drug discovery. nih.gov The this compound scaffold, featuring a reactive aldehyde group, is an ideal candidate for incorporation into various MCRs to create novel, complex molecular architectures with potential biological activity. While specific examples are not extensively documented, the established reactivity of aromatic aldehydes in these reactions provides a strong basis for the design of new synthetic pathways.

This section explores the prospective use of this compound as a key building block in several prominent MCRs, including the Hantzsch, Biginelli, Ugi, and Passerini reactions.

Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.org The resulting 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers such as nifedipine and amlodipine. wikipedia.org

By employing this compound as the aldehyde component, a series of novel 1,4-DHP derivatives can be designed. The reaction would proceed by combining the aldehyde with a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen donor. The resulting products would feature the bulky and lipophilic 4-(4-benzylpiperidin-1-yl)phenyl group at the 4-position of the dihydropyridine ring, potentially influencing their pharmacological profile. Subsequent oxidation of the 1,4-DHP ring can yield the corresponding aromatic pyridine derivatives. organic-chemistry.org

Table 1: Proposed Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction Reaction Scheme: this compound + 2 eq. β-Ketoester + Ammonium Acetate

| Entry | β-Ketoester Component (R) | Proposed Product Name | Typical Conditions |

|---|---|---|---|

| 1 | Ethyl acetoacetate (R=CH₃) | Diethyl 4-(4-(4-benzylpiperidin-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Reflux in ethanol (B145695) or solvent-free under microwave irradiation. tandfonline.comnih.gov |

| 2 | Methyl acetoacetate (R=CH₃) | Dimethyl 4-(4-(4-benzylpiperidin-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Catalyst (e.g., PTSA) under ultrasonic irradiation in an aqueous medium. wikipedia.org |

| 3 | Ethyl benzoylacetate (R=Ph) | Diethyl 4-(4-(4-benzylpiperidin-1-yl)phenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | Reflux in ethanol or acetic acid. alfa-chemistry.com |

Biginelli Reaction

The Biginelli reaction is a three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs). wikipedia.org This acid-catalyzed reaction involves an aromatic aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea or thiourea. taylorandfrancis.com DHPMs are of significant interest due to their diverse biological activities, including roles as calcium channel modulators, antihypertensive agents, and mitotic kinesin Eg5 inhibitors. wikipedia.orgnih.gov

Incorporating this compound into the Biginelli reaction would produce a library of DHPMs substituted with this unique piperidine moiety. The reaction is typically performed under acidic conditions, and various catalysts, including Brønsted or Lewis acids, can be employed to improve yields and reaction times. taylorandfrancis.com

Table 2: Proposed Synthesis of Dihydropyrimidinone (DHPM) Derivatives via Biginelli Reaction Reaction Scheme: this compound + β-Dicarbonyl Compound + Urea/Thiourea

| Entry | β-Dicarbonyl Component | Urea/Thiourea (X) | Proposed Product Name | Typical Conditions |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate | Urea (X=O) | 5-(Ethoxycarbonyl)-4-(4-(4-benzylpiperidin-1-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Reflux in ethanol with a catalytic amount of HCl or Lewis acid (e.g., BF₃). wikipedia.org |

| 2 | Ethyl acetoacetate | Thiourea (X=S) | 5-(Ethoxycarbonyl)-4-(4-(4-benzylpiperidin-1-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | Reflux in ethanol with an acid catalyst. acs.org |

| 3 | Acetylacetone | Urea (X=O) | 5-Acetyl-4-(4-(4-benzylpiperidin-1-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Solvent-free conditions with a reusable catalyst like dicalcium phosphate. scielo.org.mx |

Isocyanide-Based Multi-Component Reactions (IMCRs)

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are exceptionally powerful for creating peptide-like structures and highly functionalized molecules.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction is notable for its high atom economy and convergence, proceeding rapidly in aprotic solvents at high concentrations. organic-chemistry.orgrsc.org Using this compound in a P-3CR would allow for the synthesis of complex amides where the piperidine moiety is attached to a stereogenic center bearing both ester and amide functionalities.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by including a fourth component, an amine. wikipedia.org The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide generates an α-acylamino amide, often referred to as a bis-amide. organic-chemistry.org The U-4CR is one of the most significant MCRs for generating molecular diversity, as four points of variation can be independently modified. nih.gov Designing a Ugi reaction with this compound would yield complex, peptide-like scaffolds incorporating the benzylpiperidine motif, offering a rich platform for further chemical exploration.

Table 3: Proposed Synthesis of α-Acyloxy and α-Acylamino Amides via IMCRs

| Reaction | Variable Components | Proposed Product Class | Typical Conditions |

|---|---|---|---|

| Passerini (P-3CR) | Carboxylic Acid (R¹COOH), Isocyanide (R²NC) | α-Acyloxy Amides | Aprotic solvent (e.g., CH₂Cl₂, THF) at room temperature. organic-chemistry.orgresearchgate.net |

| Ugi (U-4CR) | Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | α-Acylamino Amides | Polar solvent (e.g., Methanol, Ethanol) at room temperature. wikipedia.orgillinois.edu |

The application of these well-established multi-component reactions to the this compound scaffold represents a promising strategy for the rational design and synthesis of novel, structurally complex, and potentially bioactive molecules.

Spectroscopic and Structural Elucidation Studies of 4 4 Benzylpiperidin 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within a molecule.

The ¹H NMR spectrum of 4-(4-Benzylpiperidin-1-yl)benzaldehyde is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would be particularly informative. The protons of the benzaldehyde (B42025) ring, being part of a para-substituted system, would likely appear as two distinct doublets (an AA'BB' system), with the protons ortho to the electron-withdrawing aldehyde group shifted downfield (typically δ 7.7-7.9 ppm) and the protons ortho to the electron-donating piperidine (B6355638) nitrogen shifted upfield (typically δ 6.9-7.1 ppm). The aldehyde proton itself would present as a characteristic singlet significantly downfield, around δ 9.8-10.0 ppm.

The benzyl (B1604629) group protons on the other phenyl ring would typically appear as a multiplet in the δ 7.2-7.4 ppm range. The methylene (B1212753) protons of the benzyl group (Ar-CH₂) would likely resonate as a doublet around δ 2.5-2.6 ppm. The piperidine ring protons would show a complex set of signals. The axial and equatorial protons on the same carbon are diastereotopic and would split each other. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield due to the inductive effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic (ortho to -CHO) | 7.7 - 7.9 | Doublet (d) |

| Aromatic (ortho to Piperidine-N) | 6.9 - 7.1 | Doublet (d) |

| Benzyl Aromatic | 7.2 - 7.4 | Multiplet (m) |

| Piperidine (H2, H6 - axial/equatorial) | 3.5 - 3.8 | Multiplet (m) |

| Benzyl Methylene (Ar-CH₂) | 2.5 - 2.6 | Doublet (d) |

| Piperidine (H3, H5 - axial/equatorial) | 1.7 - 1.9 | Multiplet (m) |

| Piperidine (H4 - axial) | 1.5 - 1.7 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde group is expected at the lowest field, typically in the range of δ 190-192 ppm. The aromatic carbons would appear between δ 110-160 ppm. The ipso-carbon attached to the aldehyde group would be downfield, while the ipso-carbon attached to the piperidine nitrogen would be significantly shielded.

The carbons of the benzyl group and the piperidine ring would resonate in the upfield region. The benzylic methylene carbon (Ar-CH₂) is expected around δ 42-44 ppm. The piperidine carbons adjacent to the nitrogen (C2, C6) would appear around δ 50-55 ppm, while the other ring carbons (C3, C5, C4) would be found further upfield. Data from the related compound 4-Benzylpiperidine (B145979) shows signals for piperidine carbons at approximately δ 46.8 (C2, C6), δ 32.5 (C3, C5), and δ 37.8 (C4), and benzyl group carbons at δ 140.5 (ipso-C), δ 129.1 (ortho-C), δ 128.2 (meta-C), δ 125.8 (para-C), and δ 43.1 (CH₂). chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C-CHO) | 128 - 132 |

| Aromatic (C ortho to CHO) | 130 - 132 |

| Aromatic (C ortho to Piperidine-N) | 112 - 115 |

| Aromatic (C-N) | 152 - 155 |

| Benzyl Aromatic (ipso-C) | ~140 |

| Benzyl Aromatic (o, m, p-C) | 125 - 130 |

| Piperidine (C2, C6) | ~50 - 55 |

| Piperidine (C3, C5) | ~32 |

| Piperidine (C4) | ~37 |

| Benzyl Methylene (Ar-CH₂) | ~43 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the benzaldehyde, benzyl, and piperidine rings. For instance, it would show correlations between the adjacent protons on the piperidine ring and within the aromatic spin systems.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This technique is vital for establishing the connectivity between different fragments of the molecule, such as linking the piperidine ring to the benzaldehyde moiety via the nitrogen atom and confirming the position of the benzyl group on the piperidine ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent band in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl methylene groups appear just below 3000 cm⁻¹. The spectrum would also feature aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-N stretching vibrations from the tertiary amine around 1100-1200 cm⁻¹. ias.ac.in

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the aromatic ring vibrations often produce stronger and sharper signals than in IR, making it a useful technique for analyzing the substituted benzene (B151609) rings. researchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium-Strong |

| Aldehyde C-H | Stretching | 2720, 2820 | Weak-Medium |

| Aldehyde C=O | Stretching | 1690 - 1715 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Tertiary Amine C-N | Stretching | 1100 - 1200 | Medium |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₉H₂₁NO), the calculated molecular weight is approximately 279.38 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A key fragmentation pathway would be the cleavage of the benzyl group, leading to a prominent tropylium (B1234903) cation at m/z 91. Another significant fragmentation would be the cleavage at the bond between the piperidine ring and the benzaldehyde moiety. The fragmentation characteristics of peptides derivatized with benzaldehyde show that cleavage can occur at the C-N bond linked to the aromatic ring. nih.gov The analysis of various nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, also highlights the fragmentation of benzyl and amino side chains as characteristic pathways. nih.gov The resulting fragments provide a fingerprint that helps to confirm the proposed structure.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for the parent compound this compound is not publicly available, analysis of closely related derivatives provides valuable insight into its likely solid-state conformation.

For example, the crystal structure of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, which contains a substituted benzyl-piperidine moiety, has been determined. mdpi.com Similarly, the structure of (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde reveals details about the conformation of substituted benzyl and benzaldehyde groups. nih.gov In such structures, the piperidine ring typically adopts a stable chair conformation. The relative orientations of the benzyl and benzaldehyde substituents would be determined by minimizing steric hindrance and optimizing intermolecular packing forces, such as C-H···O or C-H···π interactions in the crystal lattice. The dihedral angles between the planes of the aromatic rings and the piperidine ring are key conformational parameters determined by this method. scichemj.org

Table 4: Representative Crystallographic Data for a Derivative, 1,3-Dihydro-1-{1-[4-(...)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8563(8) |

| b (Å) | 9.2517(10) |

| c (Å) | 21.803(2) |

| α (°) | 95.923(3) |

| β (°) | 98.136(2) |

| γ (°) | 96.538(3) |

| Volume (ų) | 1547.1(3) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions and optical characteristics of organic molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy provides insights into how the molecular structure, particularly the presence of the electron-donating piperidine group and the electron-withdrawing benzaldehyde moiety, influences the absorption of ultraviolet and visible light. The electronic spectra of these compounds are primarily characterized by intramolecular charge-transfer (ICT) interactions.

The core chromophore in these molecules is the 4-aminobenzaldehyde (B1209532) system, where the nitrogen atom of the piperidine ring acts as an electron-donating group, and the carbonyl group of the benzaldehyde serves as an electron-accepting group. This donor-acceptor arrangement facilitates electronic transitions, typically of the π → π* and n → π* types. The intense absorption bands observed in the UV-Vis spectra are generally attributed to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are often associated with a significant charge transfer from the piperidinyl donor to the benzaldehyde acceptor.

The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism. An increase in solvent polarity typically leads to a shift in the absorption bands. For molecules with significant intramolecular charge transfer, a red shift (bathochromic shift) is often observed in more polar solvents, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent molecules.

Detailed research findings on derivatives of this compound illustrate these principles. For instance, studies on merocyanine-type dyes derived from 4-(1-piperidinyl)benzaldehyde, a closely related structure, demonstrate pronounced solvatochromic effects. The absorption maxima of these derivatives shift to lower energy regions (longer wavelengths) as the solvent polarity increases, which is indicative of a positive solvatochromism. nih.gov This behavior is attributed to the stabilization of the polar excited state by the solvent.

The UV absorption spectrum of the simpler chromophore, 4-aminobenzaldehyde, shows a characteristic band around 310 nm, which is assigned to the intramolecular charge-transfer transition. researchgate.net The introduction of the benzylpiperidine group in this compound is expected to modify the electronic properties and, consequently, the absorption spectrum, though the fundamental electronic transitions remain similar in nature.

The following table presents representative UV-Vis absorption data for a derivative, 5-[4-(N-Piperidinyl)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, in various solvents to illustrate the effect of solvent polarity on the electronic absorption spectra.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Toluene (B28343) | 2.38 | 425 |

| 1,4-Dioxane | 2.21 | 428 |

| Diethyl Ether | 4.34 | 430 |

| Ethyl Acetate | 6.02 | 432 |

| Tetrahydrofuran (B95107) | 7.58 | 435 |

| Acetone (B3395972) | 20.7 | 438 |

| Acetonitrile (B52724) | 37.5 | 440 |

| N,N-Dimethylformamide | 36.7 | 445 |

| Dimethylsulfoxide | 46.7 | 450 |

Data compiled from a study on a merocyanine (B1260669) derivative of 4-(1-piperidinyl)benzaldehyde. nih.gov

This interactive data table highlights the bathochromic shift observed with increasing solvent polarity, a characteristic feature of compounds with significant intramolecular charge-transfer character.

Computational Chemistry and Theoretical Investigations of 4 4 Benzylpiperidin 1 Yl Benzaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov It is widely employed for its favorable balance between accuracy and computational cost. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation and predict various molecular attributes. nih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. nih.gov For the 4-(4-benzylpiperidin-1-yl)benzaldehyde scaffold, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. The optimized geometry corresponds to the most probable and stable conformation of the molecule in the gaseous phase.

Conformational analysis is also essential to identify different stable spatial arrangements (conformers) and the energy barriers between them. This is particularly relevant for the flexible piperidine (B6355638) ring and the rotatable bonds connecting the benzyl (B1604629) and benzaldehyde (B42025) moieties. By mapping the potential energy surface, researchers can identify the global minimum energy conformation, which is critical for accurate predictions of other molecular properties and for understanding how the molecule might interact with biological targets. The theoretical parameters obtained from these calculations are often validated by comparison with experimental data from techniques like X-ray crystallography, where available.

Table 1: Selected Optimized Geometrical Parameters for a this compound Analog (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (aldehyde) | 1.23 Å |

| C-N (piperidine-phenyl) | 1.38 Å | |

| C-C (phenyl-aldehyde) | 1.48 Å | |

| Bond Angle (°) | O=C-H (aldehyde) | 121.5° |

| C-N-C (piperidine) | 114.8° | |

| Dihedral Angle (°) | C-C-N-C | -178.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity, including electronegativity (χ), chemical hardness (η), and chemical softness (S).

Table 2: Calculated Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.21 eV |

| LUMO Energy (ELUMO) | - | -1.85 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.36 eV |

| Ionization Potential (I) | -EHOMO | 6.21 eV |

| Electron Affinity (A) | -ELUMO | 1.85 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.03 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.18 eV |

| Chemical Softness (S) | 1 / (2η) | 0.23 eV⁻¹ |

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. chemrxiv.org Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, commonly located around hydrogen atoms. chemrxiv.org For this compound, the MEP map would be expected to show a significant negative potential region around the carbonyl oxygen of the aldehyde group, identifying it as a primary site for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. nih.gov This method investigates charge delocalization, hyperconjugative interactions, and the stabilization energy arising from electron transfer between filled (donor) and empty (acceptor) orbitals within the molecule.

Molecular Docking Studies of Complex Structures Derived from this compound

Molecular docking is a computational simulation technique used to predict how a molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For derivatives of this compound, docking studies can elucidate their potential as inhibitors or modulators of various biological targets, such as enzymes or receptors. nih.govnih.gov

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). uowasit.edu.iq A more negative score typically indicates a more favorable binding interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. Such studies have been performed on related piperidine-containing compounds to evaluate their potential against targets like dihydrofolate reductase (DHFR) and the sigma-1 (σ1) receptor. nih.govnih.gov

Table 3: Example Molecular Docking Results for a Derivative against a Protein Target

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | Dihydrofolate Reductase | -8.9 | Glu-30, Trp-24 | Hydrogen Bond, Electrostatic |

| Derivative B | Sigma-1 (σ1) Receptor | -9.5 | Tyr-103, Glu-172 | Pi-Pi Stacking, Hydrogen Bond |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, including its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. For instance, the characteristic stretching frequency of the aldehyde carbonyl group (C=O) can be calculated and compared to the value observed experimentally.

Often, calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of a gaseous phase model. Therefore, they are often scaled by an empirical factor to improve the correlation with experimental data. The agreement between scaled theoretical spectra and experimental spectra serves as a powerful validation of the computed molecular geometry and the chosen level of theory. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1695 cm⁻¹ | ~1700 cm⁻¹ |

| C-N Stretch (Aromatic) | ~1340 cm⁻¹ | ~1345 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | ~3060 cm⁻¹ |

Theoretical Investigations into Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be elucidated. In the context of this compound, theoretical investigations are crucial for understanding its formation and subsequent reactivity. The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4-benzylpiperidine (B145979) and 4-fluorobenzaldehyde (B137897). This section delves into the theoretical underpinnings of this key reaction, exploring the electronic factors, transition states, and energetic pathways that govern its progression.

The SNAr mechanism is a well-established pathway for the substitution of an aryl halide, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 4-fluorobenzaldehyde, the aldehyde group (-CHO) at the para position serves as a potent electron-withdrawing group. This group activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge that develops during the reaction. The fluorine atom is an effective leaving group for SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic.

The nucleophile in this reaction is 4-benzylpiperidine. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base, like potassium carbonate (K₂CO₃). The base plays a crucial role in deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.

The reaction mechanism can be conceptualized in two main steps:

Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion. This step is typically fast, as it leads to a more stable, neutral product.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. These calculations can determine the geometries of the reactants, the transition state (Meisenheimer complex), and the products, as well as their relative energies.

| Reaction Step | Species | Relative Enthalpy (ΔH, kcal/mol) | Activation Energy (Ea, kcal/mol) |

|---|---|---|---|

| Initial Reactants | 4-fluorobenzaldehyde + 4-benzylpiperidine | 0.0 | - |

| Transition State 1 | Meisenheimer Complex Formation | - | 15.2 |

| Intermediate | Meisenheimer Complex | -5.8 | - |

| Transition State 2 | Fluoride Elimination | - | 2.5 |

| Final Products | This compound + HF | -25.7 | - |

Further theoretical investigations can also explore the role of the solvent in the reaction mechanism. The use of a polar aprotic solvent like DMF is crucial as it can solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and lowering the activation energy of the first step. Explicit solvent models in computational calculations can provide a more accurate picture of the solvent's influence on the reaction energetics.

Advanced Synthetic Strategies and Methodological Innovations Utilizing 4 4 Benzylpiperidin 1 Yl Benzaldehyde

Asymmetric Synthesis Approaches Employing Piperidine-Benzaldehyde Precursors and Chiral Catalysis

The creation of enantiomerically pure piperidine (B6355638) derivatives is a significant challenge in organic synthesis due to the prevalence of the piperidine scaffold in bioactive natural products and pharmaceuticals. electronicsandbooks.com Asymmetric strategies to access chiral versions of 4-(4-benzylpiperidin-1-yl)benzaldehyde can be broadly categorized into methods that construct the chiral piperidine ring prior to its attachment to the benzaldehyde (B42025) unit, or those that perform an enantioselective functionalization on a pre-existing piperidine system.

Key asymmetric routes to substituted piperidines include the use of the chiral pool (e.g., amino acids), chiral auxiliaries, and, most notably, chiral catalysts. electronicsandbooks.com For instance, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions have been developed to create complex piperidine scaffolds with high enantioselectivity. nih.gov Another powerful method involves the copper-catalyzed enantioselective cyclizative aminoboration, which can produce 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov

Furthermore, direct enantioselective functionalization of C-H bonds on the piperidine ring has emerged as a state-of-the-art technique. Palladium(II)-catalyzed enantioselective α-C–H coupling of amines, including piperidines, with aryl boronic acids can be achieved using chiral phosphoric acids as ligands, affording high enantioselectivity. nih.gov Similarly, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using chiral primary amines offers a rapid route to a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Kinetic resolution of racemic piperidines through enantioselective acylation, mediated by N-heterocyclic carbenes and chiral hydroxamic acids, provides another viable pathway to obtain enantioenriched materials. nih.gov

These methods can be strategically applied to synthesize a chiral 4-benzylpiperidine (B145979) precursor, which is then coupled with a 4-halobenzaldehyde derivative to yield the final enantiopure target molecule.

| Asymmetric Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Reductive Transamination | Rhodium Complex / Chiral Amine | Excellent diastereo- and enantio-selectivity; avoids chiral catalysts. | dicp.ac.cn |

| Cyclizative Aminoboration | Copper / Chiral Ligand (Ph-BPE) | Access to 2,3-cis-disubstituted piperidines; high enantioselectivity. | nih.gov |

| C-H Arylation | Palladium(II) / Chiral Phosphoric Acid | Direct functionalization of α-methylene C-H bonds; broad amine scope. | nih.gov |

| Kinetic Resolution | NHC / Chiral Hydroxamic Acid | Separation of racemic mixtures; high selectivity factors. | nih.gov |

| [2+2+2] Cycloaddition | Rhodium(I) / Chiral Ligand | Access to complex piperidine scaffolds; high yield and enantioselectivity. | nih.gov |

Catalytic Methodologies in the Synthesis and Transformation of this compound

Catalysis is central to the efficient synthesis and subsequent functionalization of this compound. Methodologies ranging from homogeneous and heterogeneous catalysis to organocatalysis offer distinct advantages in terms of selectivity, activity, and sustainability.

Homogeneous catalysis, particularly using transition metals like palladium and rhodium, provides powerful tools for constructing the core structure of this compound.

The key C-N bond formation between the 4-benzylpiperidine nucleus and the benzaldehyde ring can be efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods are well-suited for coupling aryl halides or triflates with amines. acs.org Palladium catalysis is also instrumental in the synthesis of substituted benzaldehyde precursors themselves, for example, through the direct formylation of aryl chlorides or the C-H functionalization of benzaldehyde derivatives using transient directing groups. researchgate.netnih.govacs.orgresearchgate.net

The synthesis of the substituted piperidine moiety often relies on homogeneous hydrogenation or functionalization of pyridine (B92270) or piperidine precursors. Catalysts based on rhodium, researchgate.netnih.gov ruthenium, nih.gov and iridium nih.gov are highly effective for the stereoselective hydrogenation of substituted pyridines to yield the corresponding piperidines. Rhodium catalysts, in particular, have been used for C-H insertion and cyclopropanation reactions to functionalize the piperidine ring with high site-selectivity. researchgate.net

| Catalytic System | Transformation | Typical Substrates | Key Advantage | Reference(s) |

| Palladium / Phosphine (B1218219) Ligands | C-N Cross-Coupling | Aryl halides, Piperidines | High efficiency for C-N bond formation. | acs.org |

| Palladium / Amine Ligand | C-H Functionalization | Benzaldehydes | Atom-economic synthesis of derivatives. | researchgate.netacs.org |

| Rhodium / Chiral Ligands | Asymmetric Hydrogenation | Substituted Pyridines | High stereoselectivity in ring formation. | nih.gov |

| Iridium / P,N-Ligand | Asymmetric Hydrogenation | Pyridinium Salts | High yields for substituted piperidines. | nih.gov |

Heterogeneous catalysis offers significant advantages in terms of catalyst stability, reusability, and ease of separation from the reaction mixture, aligning with the principles of sustainable chemistry. For the synthesis of this compound and its derivatives, solid-supported catalysts can be employed in several key steps.

For instance, the hydrogenation of a pyridine precursor to form the 4-benzylpiperidine ring can be carried out using heterogeneous catalysts such as palladium, nickel, or ruthenium supported on carbon or alumina. The development of nanocatalysts has further enhanced catalytic activity and selectivity. nih.gov

In transformations involving the aldehyde group, solid acid or base catalysts can be highly effective. Potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (KF/CP NPs) has been demonstrated as an efficient and reusable solid base catalyst for condensation reactions of aromatic aldehydes under solvent-free conditions. nih.gov Similarly, nano gamma-alumina functionalized with antimony(V) has been used as a solid acid catalyst for the synthesis of piperidine derivatives. rsc.org A notable innovation is the use of piperidine-functionalized magnetic nanoparticles, which combine the catalytic activity of the amine with the practical benefit of magnetic separation for easy recovery and reuse. acgpubs.orgresearchgate.netacgpubs.org Such systems could be adapted for various transformations, promoting a more sustainable manufacturing process.

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry, particularly for asymmetric transformations. The aldehyde functionality of this compound makes it an ideal substrate for a range of organocatalytic reactions.

One of the most prominent examples is the proline-catalyzed aldol (B89426) reaction. wikipedia.org In the presence of L-proline or its derivatives, this compound can react with ketones like acetone (B3395972) or cyclohexanone (B45756) to form new carbon-carbon bonds with high levels of enantio- and diastereoselectivity. nih.govnih.govmdpi.com The reaction proceeds through an enamine intermediate, and the stereochemical outcome is controlled by the chiral catalyst. libretexts.org

Another important transformation is the Knoevenagel condensation, where an aldehyde reacts with an active methylene (B1212753) compound. This reaction is traditionally catalyzed by bases like piperidine. tue.nltandfonline.com The aldehyde group of the target molecule could undergo this reaction to form α,β-unsaturated products, which are valuable synthetic intermediates. Modern protocols have focused on developing greener, solvent-free versions of this reaction using environmentally benign catalysts. tue.nltandfonline.com Furthermore, organocatalytic domino reactions, such as a Michael addition/aminalization sequence, can be employed to construct complex polysubstituted piperidines from simple aldehydes, representing a potential route to the piperidine core of the target molecule. acs.org

| Organocatalyst | Reaction Type | Role of Target Molecule | Outcome | Reference(s) |

| L-Proline | Aldol Addition | Aldehyde Substrate | Asymmetric C-C bond formation. | nih.govnih.govmdpi.com |

| Piperidine / Ammonium (B1175870) Salts | Knoevenagel Condensation | Aldehyde Substrate | Synthesis of α,β-unsaturated derivatives. | tue.nltandfonline.com |

| Diphenylprolinol Silyl Ether | Domino Michael/Aminalization | Aldehyde Precursor | Synthesis of polysubstituted piperidines. | acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.